N-(2-氯-4-甲酰基-5-甲氧基苯基)丙烯酰胺

描述

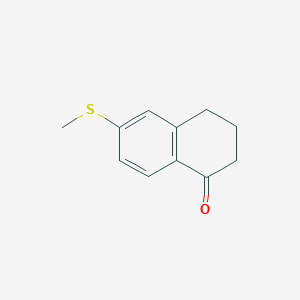

“N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide” is a chemical compound with the formula C11H10ClNO3 . It has a molecular weight of 239.66 .

Synthesis Analysis

The synthesis of this compound involves the reaction of acrylic acid with 4-amino-5-chloro-2-methoxybenzaldehyde in the presence of triethylamine and propanephosphonic anhydride . The reaction is carried out in ethyl acetate at a temperature of 30-40°C . After the reaction, the mixture is diluted with water and acidified with hydrochloric acid to pH 2-3 . The organic layer is then separated and washed with a mixture of water and sodium hydroxide .科学研究应用

Organic Synthesis

“N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide” can be used as a building block in organic synthesis . Its unique structure, which includes an acrylamide group, makes it a valuable component in the synthesis of more complex organic compounds .

Pharmaceutical Research

Compounds similar to “N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide” have been used in pharmaceutical research . The presence of the acrylamide group can be useful in the development of new drugs, as it can interact with various biological targets .

Material Science

The methoxyphenyl group in “N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide” could potentially make it useful in material science. Methoxyphenyl compounds have been used in the development of new materials, including polymers and resins .

Agrochemical Development

Similar to its potential use in pharmaceutical research, “N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide” could also be used in the development of new agrochemicals . The acrylamide group can interact with various targets in pests, making it a potential ingredient in pesticides .

Chemical Industry

“N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide” could be used in the chemical industry as a precursor for other compounds. Its unique structure makes it a valuable starting material for the synthesis of various chemicals .

Research and Development

As a relatively specific compound, “N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide” could be used in research and development. Scientists could study its properties and reactions to develop new synthetic methods or discover new applications .

安全和危害

属性

IUPAC Name |

N-(2-chloro-4-formyl-5-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c1-3-11(15)13-9-5-10(16-2)7(6-14)4-8(9)12/h3-6H,1H2,2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWETWUODKYSYSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)Cl)NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

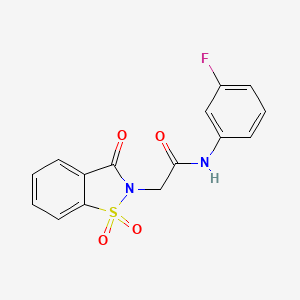

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2448330.png)

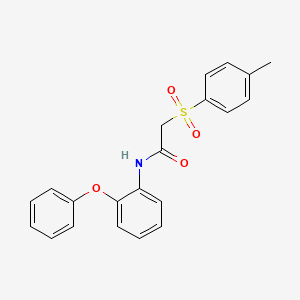

![1-(4-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2448331.png)

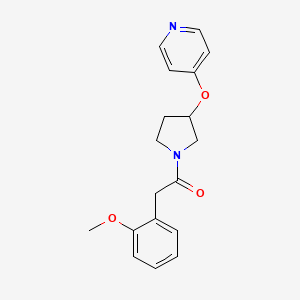

![N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2448333.png)

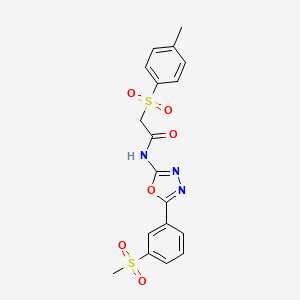

![(4H-furo[3,2-b]pyrrol-5-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2448339.png)